

Physicochemical properties of (4-Fluoro-3-(phenylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Fluoro-3-(phenylcarbamoyl)phenyl)boronic acid

Cat. No.: B1387948

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **(4-Fluoro-3-(phenylcarbamoyl)phenyl)boronic acid**

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic incorporation of unique functional moieties onto molecular scaffolds is a cornerstone of rational drug design. **(4-Fluoro-3-(phenylcarbamoyl)phenyl)boronic acid**, a compound at the intersection of several key pharmacophoric features, represents a molecule of significant interest. This guide serves as a detailed technical resource, offering an in-depth exploration of its core physicochemical properties. As a Senior Application Scientist, my objective is to not only present data but to provide the underlying scientific rationale for its measurement and relevance, thereby empowering researchers in their drug discovery and development endeavors.

Molecular Identity and Structural Elucidation

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.

Chemical Identifiers

Table 1: Key Identifiers for **(4-Fluoro-3-(phenylcarbamoyl)phenyl)boronic acid**

Identifier	Value	Source
IUPAC Name	[4-fluoro-3-(phenylcarbamoyl)phenyl]boronic acid	[1]
CAS Number	874219-33-7	[2][3]
Molecular Formula	C ₁₃ H ₁₁ BFNO ₃	[1]
Molecular Weight	259.04 g/mol	[1]
Synonyms	N-Phenyl 5-borono-2-fluorobenzamide, 4-Fluoro-3-(phenylcarbamoyl)benzeneboronic acid	[1][3]

Structural Confirmation: Spectroscopic Analysis

The structural integrity of **(4-Fluoro-3-(phenylcarbamoyl)phenyl)boronic acid** is unequivocally confirmed through a combination of spectroscopic techniques.

- ¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the hydrogen atom environments within the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of key functional groups based on their vibrational frequencies.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

Note: While specific spectra are available from commercial suppliers, generalized expected shifts and vibrations are discussed herein. For detailed spectra, refer to supplier documentation.[4]

Core Physicochemical Properties: A Quantitative Analysis

The physicochemical properties of a potential drug candidate are paramount, as they directly influence its pharmacokinetic and pharmacodynamic behavior.

Solubility Profile

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Due to the ionizable nature of the boronic acid moiety, the solubility of **(4-Fluoro-3-(phenylcarbamoyl)phenyl)boronic acid** is expected to be pH-dependent.

Table 2: Predicted Aqueous Solubility

pH	Predicted Solubility	Rationale
2.0 (Acidic)	Low	The boronic acid is predominantly in its neutral, less soluble form.
7.4 (Physiological)	Moderate	A significant portion of the compound will exist as the more soluble boronate anion.
10.0 (Basic)	High	The compound is almost entirely in the highly soluble boronate anion form.

Acidity Constant (pKa)

The pKa is a measure of the acidity of the boronic acid group. This value is crucial as it dictates the ionization state of the molecule at a given pH, which in turn affects its interaction with biological targets and its membrane permeability.

Table 3: Estimated Acidity Constant

Parameter	Estimated Value
pKa	~8.0 - 8.5

Rationale for Estimation: The pKa of unsubstituted phenylboronic acid is approximately 8.8. The presence of an electron-withdrawing fluorine atom on the phenyl ring is expected to lower the pKa, making the compound slightly more acidic.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound.

Table 4: Reported Melting Point

Property	Value (°C)
Melting Point	Not explicitly available for this specific compound. Structurally similar compounds, such as 3-Chloro-4-fluorophenylboronic acid, have melting points in the range of 242-247 °C.

Experimental Methodologies: A Practical Guide

The following protocols outline standard, robust methods for the experimental determination of the key physicochemical properties of boronic acid derivatives.

Protocol for Aqueous Solubility Determination

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining aqueous solubility.

Step-by-Step Methodology:

- Preparation of Saturated Solutions: Add an excess of **(4-Fluoro-3-(phenylcarbamoyl)phenyl)boronic acid** to separate vials containing buffers of pH 2.0, 7.4, and 10.0.
- Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment (25°C) for 24 hours to ensure equilibrium is reached.
- Phase Separation: Centrifuge the samples to pellet the excess solid.
- Sample Clarification: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
- Quantification: Analyze the filtered supernatant by High-Performance Liquid Chromatography with UV detection (HPLC-UV). Determine the concentration by comparing the peak area to a standard curve prepared with known concentrations of the compound.

Self-Validation and Trustworthiness: This protocol ensures accuracy by allowing sufficient time for equilibration and by employing a highly sensitive and quantitative analytical technique (HPLC-UV) with a standard curve for precise measurement.

Protocol for pKa Determination via Potentiometric Titration

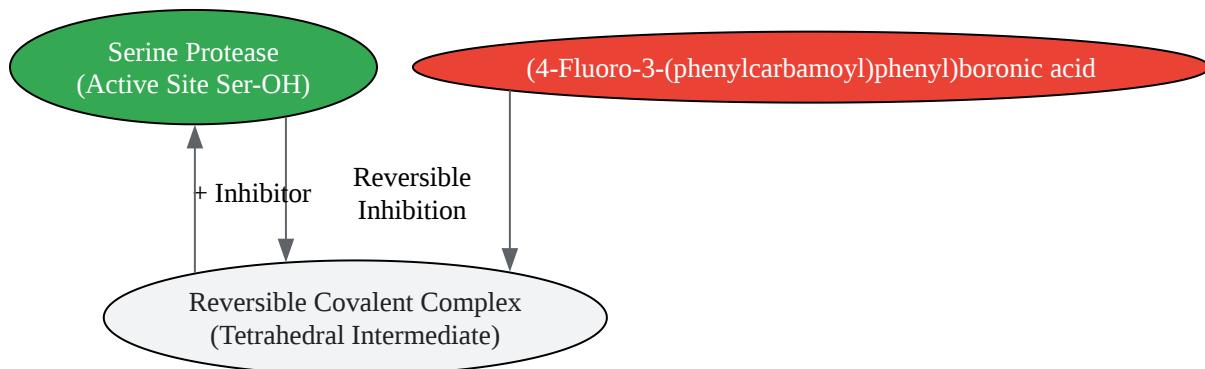
[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

- Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent system (e.g., water with a minimal amount of a co-solvent like methanol to ensure complete dissolution).

- Titration: Slowly add a standardized solution of sodium hydroxide (NaOH) in small, precise increments.
- pH Measurement: Record the pH of the solution after each addition of NaOH using a calibrated pH meter.
- Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve.
- pKa Determination: The pKa is the pH at which half of the boronic acid has been neutralized (the half-equivalence point), which corresponds to the midpoint of the steepest part of the titration curve.


Self-Validation and Trustworthiness: The use of a standardized titrant and a calibrated pH electrode ensures the accuracy and reproducibility of the results.

Relevance in Drug Discovery and Development

The unique structural features of **(4-Fluoro-3-(phenylcarbamoyl)phenyl)boronic acid** make it a compound of considerable interest in drug discovery.

Mechanism of Action: Enzyme Inhibition

Boronic acids are well-established inhibitors of serine proteases. The boron atom is electrophilic and can form a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site. This forms a tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis, thereby inhibiting the enzyme.

[Click to download full resolution via product page](#)

Caption: Mechanism of serine protease inhibition by a boronic acid.

The fluorine substituent can enhance binding affinity through favorable electrostatic interactions and can also improve the metabolic stability of the compound.^[5] The phenylcarbamoyl moiety provides a scaffold for further synthetic modifications to optimize potency and selectivity for specific enzyme targets. Phenylboronic acid derivatives have shown promise as inhibitors of β -lactamases, enzymes that confer bacterial resistance to β -lactam antibiotics.^{[6][7][8]}

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling **(4-Fluoro-3-(phenylcarbamoyl)phenyl)boronic acid**.

- Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
- Storage: Store in a tightly sealed container in a cool, dry place.

For comprehensive safety information, consult the Safety Data Sheet (SDS) provided by the supplier.^{[2][3]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. combi-blocks.com [combi-blocks.com]
- 4. 4-FLUORO-3-(PHENYLCARBAMOYL)BENZENEBORONIC ACID(874219-33-7) 1H NMR spectrum [chemicalbook.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Structural study of phenyl boronic acid derivatives as AmpC β -lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β -lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical properties of (4-Fluoro-3-(phenylcarbamoyl)phenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1387948#physicochemical-properties-of-4-fluoro-3-phenylcarbamoyl-phenyl-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com